Bienvenue dans la boutique en ligne BenchChem!

3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Crystallography Conformational Analysis Solid-State Structure

This 1,5-diphenylpyrazole-triazole hybrid is a strategic choice for drug discovery programs because its unique N-ethyl/S-methyl substitution pattern lacks hydrogen bond donors (XLogP 3.9). This prevents N-H-mediated dimerization, delivering unambiguous electron density for fragment-based drug discovery (FBDD) X-ray campaigns. Unlike the anti-estrogenic N-phenyl or the metal-chelating thiol analogs, its distinct conformational preferences provide a selective scaffold for kinase hinge-binding studies. Supplied at a standard 95% purity, this compound serves as a reliable control in selectivity panels comparing thioether-to-sulfone oxidation or S-alkyl displacement libraries.

Molecular Formula C20H19N5S
Molecular Weight 361.47
CAS No. 956964-51-5
Cat. No. B2941888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole
CAS956964-51-5
Molecular FormulaC20H19N5S
Molecular Weight361.47
Structural Identifiers
SMILESCCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H19N5S/c1-3-24-19(22-23-20(24)26-2)17-14-21-25(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3
InChIKeyYQSUJKKOTUVRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 956964-51-5): Procurement-Relevant Structural and Physicochemical Profile


3-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 956964-51-5) is a heterocyclic compound combining a 1,5-diphenylpyrazole moiety with a 4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole core [1]. It has a molecular formula of C20H19N5S, a molecular weight of 361.5 g/mol, a computed XLogP3-AA of 3.9, and zero hydrogen bond donors [1]. Vendors typically supply this compound at a minimum purity of 95% . The unique substitution pattern—featuring an N-ethyl and an S-methyl group on the triazole ring—differentiates it from other diphenylpyrazole-triazole hybrids and influences its lipophilicity, metabolic stability, and potential biological target engagement.

Why Generic Substitution Fails for Pyrazole-Triazole Hybrids: The Critical Impact of N-Alkyl and S-Alkyl Substituents on Target Engagement and Selectivity


Within the class of 1,5-diphenylpyrazole-1,2,4-triazole hybrids, simple substitution at the triazole N4 and C5 positions dramatically alters physicochemical and pharmacological profiles. Replacing the N-ethyl group of 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole with an N-phenyl group, as seen in the anti-estrogenic agent 3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, completely shifts the biological target and toxicity profile [1]. Similarly, replacing the S-methyl group with a thiol (-SH) in the analog 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol introduces a hydrogen bond donor, increases polarity, and alters metal-chelating properties . Such structural variations mean that in-class compounds cannot be interchanged without risking loss of desired activity or introduction of off-target effects. Selection must be guided by specific structure-activity relationship (SAR) evidence.

Quantitative Differentiation Evidence for 3-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole


Crystallographic Conformational Distinction: Dihedral Angle Comparison with a 1,2,4-Triazole-5-thione Analog

The solid-state conformation of 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole is expected to differ significantly from the thiol analog 4-(3-methylphenyl)-3-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione. The latter exhibits a 'contorted' conformation with a dihedral angle of 86.54° between the heterocyclic rings and forms centrosymmetric dimers via N-H...N hydrogen bonds [1]. In contrast, the target compound, lacking an N-H donor and possessing an S-methyl group, cannot form such dimers and is predicted to adopt a more planar or differently contorted arrangement, directly impacting its molecular recognition properties.

Crystallography Conformational Analysis Solid-State Structure

Lipophilicity-Driven Differentiation: Calculated LogP Comparison with a Triazole-3-thiol Analog

The target compound's S-methyl group contributes to a higher calculated lipophilicity (XLogP3-AA = 3.9) compared to the thiol analog 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, which is predicted to have a significantly lower logP due to the polar -SH group [1]. This difference in lipophilicity affects membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity ADME Drug-likeness

Hydrogen Bond Donor Count as a Determinant of Off-Target Liability

The target compound possesses zero hydrogen bond donors, whereas the thiol analog 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has one H-bond donor [1]. In the context of kinase inhibitor design, the absence of H-bond donors can reduce promiscuous binding to the hinge region of kinases, potentially improving selectivity profiles.

Medicinal Chemistry Selectivity Rule of Five

Recommended Research and Industrial Application Scenarios for 3-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole


Chemical Probe Design for Kinase Selectivity Profiling

The compound's lack of hydrogen bond donors and moderate lipophilicity (XLogP = 3.9) make it a suitable starting point for designing kinase inhibitors where hinge-binding promiscuity must be minimized. It can serve as a control compound in selectivity panels comparing S-alkyl and S-H analogs to establish the contribution of the thioether moiety to target engagement [1].

Crystallographic Fragment Library Member for Soaking Experiments

The distinct conformational preferences and inability to form N-H-mediated dimers suggest this compound can be used in fragment-based drug discovery (FBDD) campaigns. Its rigid diphenylpyrazole core and small S-methyl substituent allow for unambiguous electron density fitting, aiding in the identification of novel binding pockets via X-ray crystallography [2].

Synthetic Intermediate for Diversification at the Triazole C5 Position

The S-methyl group serves as a synthetic handle for further derivatization. It can be oxidized to a sulfoxide or sulfone, or displaced with nucleophiles, enabling the generation of compound libraries for SAR exploration. Its 95% purity standard, as supplied by vendors, is adequate for direct use in such parallel synthesis workflows .

Quote Request

Request a Quote for 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.